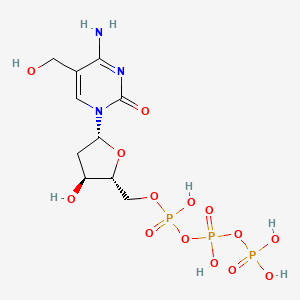![molecular formula C12H13N3O B1195474 3-(1,2,5,6-四氢吡啶-4-基)吡咯并[3,2-b]吡啶-5-酮 CAS No. 127792-75-0](/img/structure/B1195474.png)
3-(1,2,5,6-四氢吡啶-4-基)吡咯并[3,2-b]吡啶-5-酮
描述
CP 93129 is a chemical compound known for its potent and selective action as a serotonin 5-hydroxytryptamine 1B receptor agonist. This compound has been extensively studied for its role in modulating neurotransmitter release in the brain, particularly serotonin and dopamine .
科学研究应用
CP 93129 有几种科学研究应用:
作用机制
CP 93129 通过选择性地与 5-羟色胺 5-羟色胺 1B 受体结合来发挥作用。这种结合抑制了诸如 5-羟色胺和多巴胺等神经递质的释放,调节了各种生理和行为过程。 该化合物的选择性归因于其独特的结构,使其能够与 5-羟色胺 1B 受体特异性相互作用 .
生化分析
Biochemical Properties
3-(1,2,5,6-Tetrahydropyrid-4-yl)pyrrolo(3,2-b)pyrid-5-one plays a significant role in biochemical reactions, particularly as a serotonin receptor agonist. It interacts with the 5-HT1B receptor, showing high selectivity and potency. The compound inhibits forskolin-stimulated adenylate cyclase activity specifically at the 5-HT1B receptor, which is crucial for its biochemical discrimination . This interaction highlights its potential in regulating serotonin-mediated physiological processes.
Cellular Effects
The effects of 3-(1,2,5,6-Tetrahydropyrid-4-yl)pyrrolo(3,2-b)pyrid-5-one on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, direct infusion of the compound into the paraventricular nucleus of the hypothalamus in rats significantly inhibits food intake, implicating its role in regulating feeding behavior through 5-HT1B receptors . This indicates its potential impact on cellular signaling and metabolic pathways.
Molecular Mechanism
At the molecular level, 3-(1,2,5,6-Tetrahydropyrid-4-yl)pyrrolo(3,2-b)pyrid-5-one exerts its effects through binding interactions with the 5-HT1B receptor. It acts as a functional agonist, selectively inhibiting adenylate cyclase activity only at this receptor . The compound’s selectivity is attributed to its ability to act as a rotationally restricted bioisosteric replacement for 5-hydroxyindole, which enhances its binding affinity and specificity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(1,2,5,6-Tetrahydropyrid-4-yl)pyrrolo(3,2-b)pyrid-5-one change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that its biochemical activity remains consistent over extended periods, making it a reliable agent for in vitro and in vivo experiments .
Dosage Effects in Animal Models
The effects of 3-(1,2,5,6-Tetrahydropyrid-4-yl)pyrrolo(3,2-b)pyrid-5-one vary with different dosages in animal models. At lower doses, it effectively modulates serotonin-mediated processes without adverse effects. At higher doses, it may exhibit toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings .
Metabolic Pathways
3-(1,2,5,6-Tetrahydropyrid-4-yl)pyrrolo(3,2-b)pyrid-5-one is involved in specific metabolic pathways, interacting with enzymes and cofactors that influence its activity. The compound’s ability to selectively inhibit adenylate cyclase activity at the 5-HT1B receptor suggests its role in modulating metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, 3-(1,2,5,6-Tetrahydropyrid-4-yl)pyrrolo(3,2-b)pyrid-5-one is transported and distributed through interactions with specific transporters and binding proteins. These interactions affect its localization and accumulation, which are crucial for its biochemical and cellular effects .
Subcellular Localization
The subcellular localization of 3-(1,2,5,6-Tetrahydropyrid-4-yl)pyrrolo(3,2-b)pyrid-5-one plays a significant role in its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles, influencing its efficacy and specificity in biochemical reactions .
准备方法
合成路线和反应条件
CP 93129 的合成涉及形成吡咯并[3,2-b]吡啶-5-酮结构。关键步骤包括:
形成吡咯并[3,2-b]吡啶-5-酮核心: 这是通过一系列环化反应实现的。
引入四氢吡啶基: 这一步涉及将四氢吡啶基部分添加到核心结构中.
工业生产方法
虽然 CP 93129 的具体工业生产方法没有广泛记录,但合成通常遵循标准有机合成方案,涉及受控反应条件,以确保高产率和纯度。
化学反应分析
反应类型
CP 93129 主要经历:
氧化: 这种反应可以改变连接到核心结构的官能团。
还原: 这种反应可以还原某些官能团,改变化合物的活性。
常用试剂和条件
氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。
还原: 使用诸如氢化铝锂和硼氢化钠之类的还原剂。
取代: 在受控条件下使用各种卤化剂和亲核试剂.
形成的主要产物
从这些反应中形成的主要产物取决于所使用的特定试剂和条件。 例如,氧化可能会产生羟基化衍生物,而还原可能会产生脱氧形式 .
相似化合物的比较
类似化合物
RU-24,969: 另一种具有类似结构但选择性特征不同的 5-羟色胺受体激动剂.
CP-94,253: 一种具有类似药理特性但受体亲和力不同的化合物.
独特性
CP 93129 由于其对 5-羟色胺 5-羟色胺 1B 受体的高选择性而独一无二,使其成为研究该受体在脑中的作用的宝贵工具。 其在最小脱靶效应的情况下调节神经递质释放的能力使其与其他类似化合物区别开来 .
属性
IUPAC Name |
3-(1,2,3,6-tetrahydropyridin-4-yl)-1,4-dihydropyrrolo[3,2-b]pyridin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c16-11-2-1-10-12(15-11)9(7-14-10)8-3-5-13-6-4-8/h1-3,7,13-14H,4-6H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJYVGMRFPFNZCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC=C1C2=CNC3=C2NC(=O)C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50155670 | |
| Record name | 3-(1,2,5,6-Tetrahydropyrid-4-yl)pyrrolo(3,2-b)pyrid-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50155670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127792-75-0, 879089-64-2 | |
| Record name | 1,4-Dihydro-3-(1,2,3,6-tetrahydro-4-pyridinyl)-5H-pyrrolo[3,2-b]pyridin-5-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=127792-75-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(1,2,5,6-Tetrahydropyrid-4-yl)pyrrolo(3,2-b)pyrid-5-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127792750 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(1,2,5,6-Tetrahydropyrid-4-yl)pyrrolo(3,2-b)pyrid-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50155670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 879089-64-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CP-93129 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y4BW369LGS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-[1-[(4-Iodophenyl)methyl]-4-piperidinyl]-N-methyl-3-(1-methylethoxy)-2-pyridinamine](/img/structure/B1195397.png)






![5-[[3-Methyl-1-(4-methylphenyl)-5-oxo-4-pyrazolylidene]methylamino]-1,3-dihydrobenzimidazol-2-one](/img/structure/B1195408.png)
![5-[2-(5-Methoxycarbonyl-2-thiophenyl)butan-2-yl]-2-thiophenecarboxylic acid methyl ester](/img/structure/B1195409.png)


